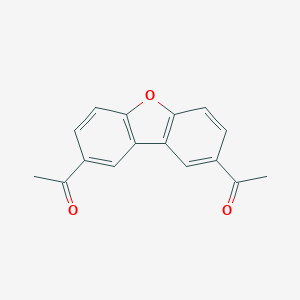
1-(8-Acetyldibenzofuran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Acetyldibenzofuran-2-yl)ethanone is a synthetic compound that belongs to the class of dibenzofuran derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of 1-(8-Acetyldibenzofuran-2-yl)ethanone is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways. For example, it has been reported to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. It has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
1-(8-Acetyldibenzofuran-2-yl)ethanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound possesses antioxidant and anti-inflammatory activities. It has also been reported to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that the compound has a protective effect against liver damage induced by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(8-Acetyldibenzofuran-2-yl)ethanone is its ease of synthesis. The compound can be synthesized under mild conditions and in good to excellent yields. Another advantage is its potential applications in various fields of scientific research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
Future research on 1-(8-Acetyldibenzofuran-2-yl)ethanone could focus on the following directions:
1. Investigation of the mechanism of action of the compound in more detail.
2. Development of more efficient synthesis methods for the compound.
3. Exploration of the potential of the compound as an antiviral agent.
4. Synthesis of novel organic materials using 1-(8-Acetyldibenzofuran-2-yl)ethanone as a building block.
5. Investigation of the potential of the compound as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 1-(8-Acetyldibenzofuran-2-yl)ethanone is a synthetic compound with potential applications in various fields of scientific research. The compound can be synthesized under mild conditions and in good to excellent yields. It possesses antioxidant, anti-inflammatory, and antitumor activities, and has been studied for its potential as an antiviral agent. Further research on this compound could lead to the development of novel therapeutic agents and organic materials with interesting properties.
Synthesis Methods
The synthesis of 1-(8-Acetyldibenzofuran-2-yl)ethanone involves the condensation of dibenzofuran-2-carbaldehyde with acetylacetone in the presence of a base catalyst. The reaction takes place under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-(8-Acetyldibenzofuran-2-yl)ethanone has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been reported to possess anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential as an antiviral agent. In material science, 1-(8-Acetyldibenzofuran-2-yl)ethanone has been used as a building block for the synthesis of novel organic materials with interesting properties. In organic synthesis, this compound has been used as a precursor for the synthesis of various functionalized dibenzofuran derivatives.
properties
Product Name |
1-(8-Acetyldibenzofuran-2-yl)ethanone |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1-(8-acetyldibenzofuran-2-yl)ethanone |
InChI |
InChI=1S/C16H12O3/c1-9(17)11-3-5-15-13(7-11)14-8-12(10(2)18)4-6-16(14)19-15/h3-8H,1-2H3 |
InChI Key |
CKMFLEFBKFNOJP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)C |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)
![N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)




![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)